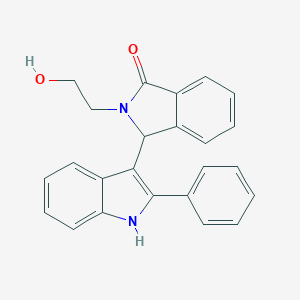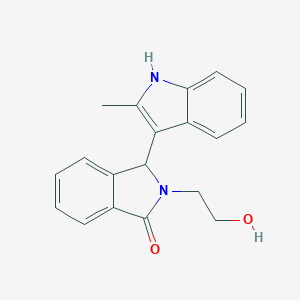
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid, also known as DMOA-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of N-acyl amino acids and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid is not yet fully understood. However, it has been proposed that 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid may exert its effects by modulating the activity of certain enzymes and signaling pathways. For example, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to exhibit various biochemical and physiological effects. For example, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. One area of interest is in the development of new drugs based on the structure of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. Additionally, further research is needed to fully understand the mechanism of action of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid and its potential applications in various fields. Finally, more studies are needed to investigate the safety and toxicity of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in vivo, which will be important for determining its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid involves the reaction of diphenylamine with methyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. This synthesis method has been established as a reliable and efficient process for obtaining 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in high yield and purity.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
3-methyl-5-oxo-5-(N-phenylanilino)pentanoic acid |
InChI |
InChI=1S/C18H19NO3/c1-14(13-18(21)22)12-17(20)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,21,22) |
Clave InChI |
BTCAWNFNFFMXRJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
SMILES canónico |
CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)




![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)


![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)